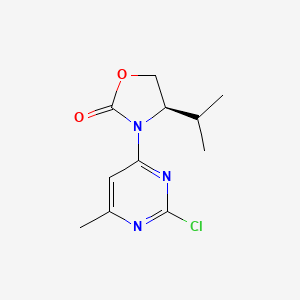
2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
Descripción general
Descripción
“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene” is a chemical compound with the molecular formula C28H32B2O4 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrene core with two boronic ester groups attached at the 2 and 7 positions . The boronic ester groups each contain a boron atom bonded to two oxygen atoms and two methyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.18 . It is a solid at room temperature . .Aplicaciones Científicas De Investigación
Photoluminescence and Electrical Conductivity
Ranger, Rondeau, and Leclerc (1997) investigated well-defined poly(2,7-fluorene) derivatives synthesized through palladium-catalyzed couplings, including those involving 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. These polymers displayed blue emission in solution with high quantum yields and, upon base doping, exhibited electrical conductivities up to 10^-5 S/cm, suggesting potential in blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).
Luminescent Properties for Optoelectronic Applications
Cheon et al. (2005) synthesized fluorene copolymers with DCM pendants using this compound, which showed distinct absorption peaks and emissions in both solution and solid states. This points to their potential in optoelectronic applications like light-emitting diodes (LEDs) (Cheon et al., 2005).
Applications in Organic Solar Cells
Meena, Mohammad, Dutta, and Jacob (2018) explored the synthesis of copolymers containing N-substituted perylene dimide and dioctylfluorene units for organic solar cell (OSC) applications. The copolymers demonstrated high thermal stability and suitability for OSC applications, indicating the versatility of this compound in renewable energy technologies (Meena, Mohammad, Dutta, & Jacob, 2018).
Electroluminescent Materials and Mass Spectrometry Analysis
Hou Qiong (2002) conducted a mass spectrometry analysis of this compound, highlighting its role as an intermediate in the synthesis of fluorene-based electroluminescent materials. This research contributes to our understanding of the structural identification and properties of fluorene derivatives in electroluminescence (Hou Qiong, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
2-[7-(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48B2O4/c1-3-5-7-9-11-13-19-33(20-14-12-10-8-6-4-2)31-25-27(34-36-21-22-37-34)15-17-29(31)30-18-16-28(26-32(30)33)35-38-23-24-39-35/h15-18,25-26H,3-14,19-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEHCZLBPYNMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446664 | |
| Record name | 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210347-49-2 | |
| Record name | 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)


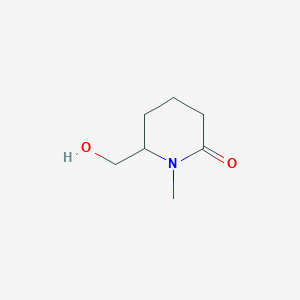
![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)
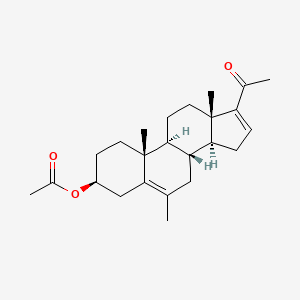
![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)
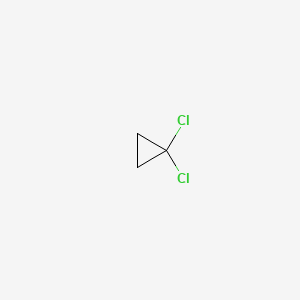
![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)

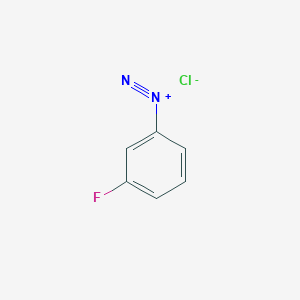
![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)
